2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.388 g/mol . It is characterized by the presence of multiple chlorine atoms attached to both the acetamide and phenyl groups, making it a highly chlorinated organic compound.
Preparation Methods
The synthesis of 2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from a suitable solvent, such as acetonitrile, to obtain pale yellow crystals .
Chemical Reactions Analysis
2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple chlorine atoms enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by altering enzyme activity and receptor binding .
Comparison with Similar Compounds
2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trichloro-n-(2,3-dichlorophenyl)acetamide: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and biological activity.
2,2,2-Trichloro-n-(4-chlorophenyl)acetamide: Lacks the additional chlorine atoms on the phenyl ring, resulting in different physical and chemical properties.
N-(3,4-Dichlorophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its high degree of chlorination and its resulting chemical and biological properties.
Properties
CAS No. |
22303-30-6 |
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Molecular Formula |
C8H4Cl5NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChI Key |
HOLWKHGHTNFTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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